2-Chloro-4-methoxy-5-nitropyridine

Description

Nomenclature and Chemical Structure of 2-Chloro-4-methoxy-5-nitropyridine

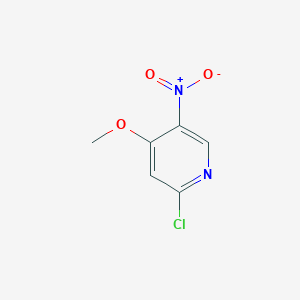

The compound is systematically named This compound according to IUPAC nomenclature. nih.gov The structure consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position, a methoxy (B1213986) group (-OCH3) at the 4-position, and a nitro group (-NO2) at the 5-position.

The chemical formula for this compound is C6H5ClN2O3. chemimpex.com Its structure is characterized by an electron-deficient aromatic ring due to the presence of the nitrogen atom and the electron-withdrawing nitro and chloro groups. This electronic nature is a key determinant of its chemical reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 607373-83-1 nih.govchemimpex.com |

| Molecular Formula | C6H5ClN2O3 nih.govchemimpex.com |

| Molecular Weight | 188.57 g/mol nih.govchemimpex.com |

| SMILES | COC1=CC(=NC=C1N+[O-])Cl nih.gov |

| InChIKey | IDLQBYAYVNBGGL-UHFFFAOYSA-N nih.gov |

Historical Context and Significance in Pyridine Chemistry

Pyridine and its derivatives have a rich history in organic chemistry, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The pyridine scaffold is a fundamental core in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov

The development of functionalized pyridines like this compound is a result of the ongoing efforts to create complex molecules with specific properties. The introduction of substituents like halogens and nitro groups onto the pyridine ring is a crucial strategy for modifying its electronic properties and providing handles for further chemical transformations. guidechem.com Specifically, the nitro group on the pyridine ring can act similarly to a halogen and is susceptible to nucleophilic substitution. guidechem.com The direct and selective functionalization of the pyridine ring has been a long-standing challenge due to its electron-poor nature. rsc.orgrawdatalibrary.net The synthesis of specifically substituted pyridines often relies on building the ring from acyclic precursors or by activating the ring for subsequent reactions. rsc.orgrawdatalibrary.net

Importance as a Heterocyclic Scaffold in Organic Synthesis

This compound is a valuable heterocyclic scaffold due to the distinct reactivity of its substituent groups. The chlorine atom at the 2-position is activated by the adjacent ring nitrogen and the nitro group, making it a good leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at this position.

The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized. This versatility makes the compound a key intermediate in the synthesis of a diverse range of more complex heterocyclic systems. chemimpex.com The presence of multiple reactive sites allows for sequential and selective modifications, providing access to a broad chemical space.

Overview of Research Directions and Applications

Research involving this compound is primarily focused on its utility as a building block in the synthesis of bioactive molecules. It serves as a crucial intermediate in the development of pharmaceuticals, particularly in the creation of antimicrobial and anti-inflammatory agents. chemimpex.com Its structural features are also leveraged in the agrochemical industry for the synthesis of herbicides and pesticides. chemimpex.com

The compound's ability to undergo various chemical transformations makes it a valuable tool for medicinal chemists in the efficient production of complex molecular architectures. chemimpex.com Furthermore, its derivatives are being explored in material science for the development of advanced polymers and coatings, where its unique properties can contribute to enhanced durability and performance. chemimpex.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-amino-5-nitropyridine |

| 2-hydroxy-5-nitropyridine (B147068) |

| 2-chloropyridine (B119429) |

| 2-chloro-4-nitropyridine-N-oxide |

| 4-amino-2-chloropyridine |

| Nitromethane |

| Triethyl orthoformate |

| 2-halogenated acrylate (B77674) |

| 3-nitropyridine |

| 5-hydroxylamine pyridine-2-sulfonic acid |

| 5-nitropyridine-2-sulfonic acid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLQBYAYVNBGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657369 | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607373-83-1 | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607373-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Methoxy 5 Nitropyridine

Direct Synthesis Approaches

The most prominent direct synthetic route to 2-chloro-4-methoxy-5-nitropyridine commences with a pyridine (B92270) derivative, which undergoes sequential functional group transformations to yield the target compound.

Nitration of 2-Chloro-4-methoxypyridine (B97518) Precursors

A key strategy for the synthesis of this compound involves the nitration of a suitable precursor. While direct nitration of 2-chloro-4-methoxypyridine is a conceivable route, a more controlled and frequently employed method starts with the synthesis of an intermediate, 2-hydroxy-4-methoxy-5-nitropyridine, which is then converted to the final product.

The synthesis of this crucial hydroxy intermediate can be initiated from 4-methoxy-3-nitropyridine (B17402). The introduction of a hydroxyl group at the 2-position of 4-methoxy-3-nitropyridine sets the stage for the final chlorination step.

Following the formation of 2-hydroxy-4-methoxy-5-nitropyridine, the pivotal chlorination step is carried out to yield this compound. This transformation is typically achieved using standard chlorinating agents.

The nitration of pyridine and its derivatives often requires potent nitrating agents due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack compared to benzene (B151609). A common and effective nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

In analogous syntheses of nitropyridines, the reaction is typically carried out by adding the pyridine derivative to a pre-cooled mixture of nitric and sulfuric acids. The reaction temperature is carefully controlled to prevent runaway reactions and the formation of undesired byproducts.

For the chlorination of the 2-hydroxy-4-methoxy-5-nitropyridine intermediate, a variety of chlorinating agents can be employed. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this type of transformation. Other potential chlorinating agents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). The reaction is generally performed in an inert solvent or, in some cases, using the chlorinating agent itself as the solvent.

| Transformation | Reagents | General Conditions |

| Nitration of a pyridine precursor | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Cooled temperatures, controlled addition of reagents |

| Chlorination of 2-hydroxy-4-methoxy-5-nitropyridine | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), or Thionyl chloride (SOCl₂) | Inert solvent or excess reagent as solvent, often requires heating |

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: Temperature control is critical during both the nitration and chlorination steps. Nitration reactions are typically exothermic and are often carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. The chlorination step, on the other hand, may require heating to proceed at a reasonable rate. The optimal temperature for each step must be determined experimentally.

Solvent Polarity: The choice of solvent can significantly influence the reaction outcome. For nitration using mixed acids, the reaction is often performed without an additional solvent. In the chlorination step, the choice of an inert solvent with an appropriate boiling point is important for maintaining the desired reaction temperature.

Stoichiometry: The molar ratio of the reactants plays a vital role in the efficiency of the synthesis. An excess of the nitrating agent is often used to ensure complete conversion of the starting material. Similarly, in the chlorination step, the stoichiometry of the chlorinating agent relative to the hydroxy-precursor needs to be optimized to drive the reaction to completion while minimizing the use of excess, often hazardous, reagents.

Systematic studies involving the variation of these parameters can lead to a robust and efficient synthetic protocol.

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities.

Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nitration and Methoxylation of Chloropyrimidine Precursors

While the primary synthetic routes to this compound appear to start from pyridine precursors, an alternative theoretical pathway could involve the nitration and subsequent methoxylation of a chloropyrimidine precursor. However, detailed experimental procedures for this specific transformation to yield the target pyridine derivative are not prominently described in the available scientific literature. Such a route would likely involve a ring transformation or a more complex series of reactions.

Industrial Production Methods and Scalability

The industrial production of this compound would necessitate a focus on process safety, cost-effectiveness, and environmental considerations. Key aspects for scaling up the synthesis include:

Process Safety: The use of strong acids and hazardous chlorinating agents requires robust safety protocols and specialized equipment to handle these materials safely on a large scale. This includes measures for controlling exothermic reactions and managing the release of any toxic fumes.

Waste Management: The generation of acidic and chlorinated waste streams is a significant environmental concern. Industrial processes must incorporate effective waste treatment and disposal methods to comply with environmental regulations.

Automation and Control: For large-scale production, automation and precise control of reaction parameters are essential to ensure consistent product quality and process safety.

The development of a scalable process would involve a thorough process hazard analysis (PHA) and the implementation of Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical applications.

Indirect Synthetic Routes and Strategies

Derivatization from Related Halogenated Pyridines

A common approach involves starting with a pyridine ring that already contains some of the desired functional groups and then introducing the remaining substituents.

The synthesis starting from 2-chloro-5-nitropyridine (B43025) is a multi-step process. dissertationtopic.netgoogle.com The general route involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine. dissertationtopic.netgoogle.com This intermediate then undergoes hydrolysis, typically under acidic conditions, to produce 2-hydroxy-5-nitropyridine (B147068). dissertationtopic.netgoogle.com The final key step is the chlorination of the hydroxyl group. This transformation is often achieved using a robust chlorinating agent like a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield 2-chloro-5-nitropyridine. dissertationtopic.netchemicalbook.com Although this provides the 2-chloro-5-nitro substitution pattern, the introduction of a methoxy (B1213986) group at the 4-position is not a direct or commonly reported subsequent step from this intermediate, as activating the C-4 position for nucleophilic substitution by a methoxy group is challenging without a directing group. It is important to note that the presence of a nitro group on the pyridine ring makes it susceptible to nucleophilic attack. google.com

A more direct precursor for derivatization is 2-Chloro-4-methyl-5-nitropyridine (B1210972). The synthesis of this starting material itself involves a multi-step sequence. It begins with the nitration of 2-amino-4-methylpyridine (B118599) using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com The resulting 2-amino-5-nitro-4-methylpyridine then undergoes a diazotization reaction followed by hydrolysis to yield 2-hydroxy-5-nitro-4-methylpyridine. guidechem.com The final step to obtain the precursor is a chlorination reaction, for instance, using phosphorus pentachloride and phosphorus oxychloride, which converts the hydroxyl group to a chloro group, yielding 2-Chloro-4-methyl-5-nitropyridine. guidechem.com

From this intermediate, the target compound, this compound, can be synthesized. This transformation would conceptually involve the selective oxidation of the methyl group at the C4 position to a hydroxymethyl or carboxyl group, followed by further steps. However, a more common reaction shown for 2-chloro-4-methyl-5-nitropyridine is the nucleophilic substitution of the 2-chloro group with sodium methoxide (B1231860) to produce 2-methoxy-4-methyl-5-nitropyridine, demonstrating the reactivity of the chloro substituent. prepchem.com

Ring-Closure Reactions and Cyclization Methods

An alternative to modifying a pre-existing pyridine ring is to construct the substituted ring from acyclic precursors. A patented method describes the synthesis of 2-hydroxy-5-nitropyridine, a potential precursor to the target molecule, via a one-pot ring-closure reaction. google.com This process involves the addition reaction of a 2-halogenated acrylate (B77674) with nitromethane, followed by condensation with a trialkyl orthoformate in the presence of a Lewis acid catalyst like zinc chloride. google.com The subsequent cyclization is induced by an aqueous ammonia-ammonium salt mixture to form the 2-hydroxy-5-nitropyridine ring system. google.com This hydroxy-nitropyridine could then, in principle, be chlorinated at the 2-position and subsequently methoxylated at the 4-position to arrive at the final product.

Multi-Step Synthesis with Precursor Functionalization

Multi-step syntheses allow for the sequential introduction of functional groups onto a pyridine scaffold. For instance, a general strategy for preparing substituted nitropyridines often starts with a simple, commercially available pyridine derivative. dissertationtopic.net A typical sequence could involve:

Nitration : Introduction of a nitro group onto the pyridine ring. The position of nitration is directed by the pre-existing substituents.

Hydrolysis : Conversion of an amino group to a hydroxyl group via diazotization. dissertationtopic.netgoogle.com

Chlorination : Replacement of the hydroxyl group with a chlorine atom using reagents like phosphorus oxychloride. dissertationtopic.netchemicalbook.com

This stepwise approach provides control over the substitution pattern. For the synthesis of this compound, a hypothetical multi-step sequence could start from a 4-methoxypyridine (B45360) precursor. Nitration would likely occur at the 3 or 5-position, followed by chlorination. The specific sequence and reaction conditions are critical for achieving the desired isomer.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for this compound are not extensively documented, general principles of green chemistry are being applied to the synthesis of related heterocyclic compounds. rasayanjournal.co.innih.gov These approaches focus on reducing environmental impact by using less hazardous solvents, minimizing waste, and improving energy efficiency.

Key green strategies applicable to pyridine derivative synthesis include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov

Solventless Reactions or Use of Greener Solvents : Performing reactions without a solvent or using environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. rasayanjournal.co.innih.gov

Catalytic Reactions : The use of catalysts in place of stoichiometric reagents reduces waste and can lead to more selective reactions. rasayanjournal.co.in

One-Pot Syntheses : Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces solvent usage and waste generation. google.com

For example, a process for synthesizing 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been optimized using a green chemistry approach where intermediates are not isolated, which improves productivity and reduces solvent use. researchgate.net Similar principles could be adapted for the synthesis of the title compound.

Interactive Data Table: Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis | Reference |

| 2-Chloro-5-nitropyridine | Starting Material/Intermediate | dissertationtopic.netgoogle.comresearchgate.netprepchem.com |

| 2-Chloro-4-methyl-5-nitropyridine | Starting Material/Intermediate | guidechem.comprepchem.com |

| 2-Amino-4-methylpyridine | Precursor | guidechem.com |

| 2-Hydroxy-5-nitropyridine | Intermediate | dissertationtopic.netgoogle.comchemicalbook.comgoogle.com |

| Nitromethane | Reagent in Ring-Closure | google.com |

| Phosphorus Pentachloride | Chlorinating Agent | chemicalbook.comguidechem.com |

| Phosphorus Oxychloride | Chlorinating Agent/Solvent | chemicalbook.comguidechem.com |

| Sodium Methoxide | Methoxylating Agent | prepchem.com |

| Zinc Chloride | Lewis Acid Catalyst | google.com |

Chemical Reactivity and Transformation of 2 Chloro 4 Methoxy 5 Nitropyridine

Nucleophilic Substitution Reactions (SNAr)

2-Chloro-4-methoxy-5-nitropyridine readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate in the creation of more complex molecules. The core of this process involves the displacement of the chloride ion by a variety of nucleophiles.

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic attack. This activation is a consequence of the electron-withdrawing nature of the pyridine ring nitrogen and the additional influence of the nitro group.

The chlorine atom can be readily displaced by both alkyl and aryl amines. This reaction is a fundamental method for constructing carbon-nitrogen bonds and introducing diverse functionalities. Kinetic studies on analogous compounds like 2-chloro-5-nitropyridine (B43025) with substituted anilines have shown that the reaction is not base-catalyzed in solvents like DMSO and DMF. researchgate.net The reaction rates are influenced by the nature of the amine and the solvent used. For instance, the reaction of 2-chloro-5-nitropyridine with various anilines demonstrates a satisfactory correlation with Hammett's substituent constants, yielding a negative slope, which is indicative of a nucleophilic substitution mechanism. researchgate.net

Table 1: Examples of Amine Substitution Reactions

| Amine Nucleophile | Product | Reference |

| Alkylamines | 2-(Alkylamino)-4-methoxy-5-nitropyridine | |

| Arylamines | 2-(Arylamino)-4-methoxy-5-nitropyridine | |

| Substituted Anilines | N-Aryl-5-nitropyridin-2-amine | researchgate.net |

Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the chlorine atom in this compound, leading to the formation of 2-thioether-substituted pyridines. The reactions of related compounds, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, with arenethiolates proceed via an addition-elimination mechanism, as supported by second-order kinetics. rsc.org In these cases, the para-like isomer (2-chloro-5-nitropyridine) reacts faster than the ortho-like isomer (2-chloro-3-nitropyridine). rsc.org

Table 2: Thiol Substitution Reaction

| Thiol Nucleophile | Product | Reference |

| Thiols/Thiolates | 2-(Thioether)-4-methoxy-5-nitropyridine | |

| Arenethiolates | 2-Arylthio-5-nitropyridines | rsc.org |

The chlorine atom can also be substituted by alkoxides, such as methoxide (B1231860) ions, to yield the corresponding 2-alkoxy-4-methoxy-5-nitropyridine. For example, the reaction of 2-chloro-5-nitropyridine with sodium methoxide in methanol (B129727) results in the formation of 2-methoxy-5-nitropyridine. google.com Similarly, 5-nitro-2,4-dichlorotoluene reacts with alkali metal alcoholates to produce 5-nitro-4-alkoxy-2-chlorotoluene. google.com

Table 3: Alkoxide Substitution Reaction

| Alkoxide Nucleophile | Product | Reference |

| Methoxide Ion | 2,4-Dimethoxy-5-nitropyridine | |

| Sodium Methoxide | 2-Methoxy-5-nitropyridine | google.com |

The presence of the electron-withdrawing nitro group at the 5-position is crucial for the high reactivity of the chlorine atom at the 2-position. The nitro group, through its strong -I (inductive) and -M (mesomeric) effects, significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions relative to it. This electron deficiency makes the carbon atom bonded to the chlorine more electrophilic and susceptible to nucleophilic attack. The nitro group also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy of the reaction. Studies on nitropyridines have shown them to be significantly more reactive towards nucleophilic substitution than nitrobenzene. acs.org

The SNAr reaction on pyridine derivatives generally proceeds through a two-step addition-elimination mechanism. rsc.org

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. researchgate.net

Elimination of the Leaving Group: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final substitution product.

Kinetic studies and computational analyses have provided deeper insights into this mechanism. researchgate.netrsc.org For instance, the rate of reaction can be influenced by the nature of the base and solvent used. researchgate.netresearchgate.net In some cases, the deprotonation of the addition intermediate can be the rate-determining step. nih.gov The development of quantitative reactivity models based on descriptors like LUMO energy and molecular electrostatic potential helps in predicting the rates and regioselectivity of SNAr reactions. chemrxiv.orgrsc.org

Reactivity at Other Positions

While the chloro group at the C2 position is a primary site for nucleophilic substitution, the other positions on the pyridine ring also exhibit potential reactivity under specific conditions.

The methoxy (B1213986) group at the C4 position is generally less reactive towards nucleophilic substitution compared to the C2-chloro group. However, under forcing conditions or with specific reagents, the methoxy group can be displaced. For instance, oxidation can convert the methoxy group into a hydroxyl group. The electron-donating nature of the methoxy group via resonance increases electron density at this position, making it less favorable for attack by electron-rich nucleophiles.

Reactions of the Nitro Group

The nitro group at the C5 position is a key functional group that readily undergoes reduction to an amino group, providing a synthetic handle for further molecular elaboration.

The transformation of the nitro group to an amino group is a fundamental and widely utilized reaction in the chemistry of this compound. google.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. google.comspcmc.ac.incommonorganicchemistry.com The resulting 2-chloro-4-methoxy-5-aminopyridine is a valuable intermediate in the synthesis of more complex molecules.

Catalytic hydrogenation is a common and efficient method for the reduction of the nitro group. google.com Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. google.comcommonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere, and the catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. masterorganicchemistry.com This method is often preferred due to its clean nature and high yields. google.com

Table 1: Catalytic Hydrogenation of Nitro Compounds

| Catalyst | Substrate | Product | Notes |

|---|---|---|---|

| 10% Pd/C | 2-chloro-5-nitropyridine | 2-methoxy-5-aminopyridine (after methoxylation) | Hydrogenation reduction is noted to reduce waste generation. google.com |

| Pd/C | Alkenes | Alkanes | A general example of Pd/C use in hydrogenation. masterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

A variety of chemical reducing agents can also effect the reduction of the nitro group to an amine. spcmc.ac.incommonorganicchemistry.com These reagents offer an alternative to catalytic hydrogenation and can be advantageous in certain synthetic contexts.

Tin(II) Chloride (SnCl₂) : Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classical and effective reagent for the reduction of aromatic nitro compounds. spcmc.ac.in The reaction mechanism involves the transfer of electrons from the tin(II) species to the nitro group. stackexchange.com

Iron/HCl (Béchamp reduction) : The use of iron metal in acidic medium, typically hydrochloric acid, is another well-established method for nitro group reduction. spcmc.ac.in This method is often used in industrial-scale synthesis due to the low cost of iron.

Tin/HCl : Similar to iron/HCl, tin metal in the presence of hydrochloric acid can also be used to reduce nitro groups. spcmc.ac.in

Table 2: Chemical Reducing Agents for Nitro Group Reduction

| Reducing Agent | Substrate Example | Product Example | Key Features |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Nitroarenes | Anilines | Mild and can be selective. commonorganicchemistry.com |

| Iron/HCl | Nitroarenes | Anilines | Cost-effective for large-scale reactions. spcmc.ac.in |

| Sn/HCl | Nitroarenes | Anilines | A classic reduction method. spcmc.ac.in |

| Zinc (Zn) / Acid | Nitroarenes | Anilines | Mild method, useful in the presence of other reducible groups. commonorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

In molecules containing multiple reducible functional groups, selective reduction of the nitro group is a significant synthetic challenge. The choice of reducing agent and reaction conditions is crucial to achieve the desired chemoselectivity. For instance, when a hydroxy or alkoxy group is present on the ring, the nitro group ortho to it may be preferentially reduced. stackexchange.com Catalytic hydrogenation with Raney nickel is often used to reduce nitro groups without causing dehalogenation, which can be a concern with Pd/C. commonorganicchemistry.com Conversely, reagents like sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com The development of selective reduction methods is critical for the efficient synthesis of complex molecules where different functional groups need to be preserved. stackexchange.com

Transformations to Other Nitrogen Functions (e.g., Hydroxylamines, Azo Linkages)

The nitro group at the C5 position is a key site for functional group interconversion, most commonly through reduction. While complete reduction leads to the corresponding aniline, partial reduction can yield other valuable nitrogen-containing functionalities like hydroxylamines.

The selective reduction of aromatic nitro compounds to N-arylhydroxylamines is a well-established transformation that can be achieved using various methodologies. These methods are applicable to a wide range of substituted nitroarenes and can be adapted for this compound. nih.govrsc.org

Catalytic Hydrogenation: The use of supported noble metal catalysts under a hydrogen atmosphere is a common approach. For instance, platinum catalysts (e.g., Pt/SiO₂) in the presence of specific additives can achieve high selectivity for the hydroxylamine (B1172632) product. rsc.org The key to preventing over-reduction to the amine is often the addition of a reaction modifier. Dimethyl sulfoxide (B87167) (DMSO) can be used to inhibit the further hydrogenation of the hydroxylamine intermediate, while an amine like triethylamine (B128534) can promote the initial conversion of the nitro group. rsc.org

Chemical Reduction: A variety of chemical reducing agents can also be employed. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of specific catalysts (e.g., Ag/TiO₂) or ammonia-borane complexes (NH₃BH₃) have been shown to selectively reduce nitroarenes to N-aryl hydroxylamines. nih.gov The choice of reducing system is critical; for example, using Ag/MTA as a catalyst, NH₃BH₃ yields the hydroxylamine, whereas NaBH₄ leads to the fully reduced aniline. nih.gov Electrochemical methods and photochemical reductions using a hydrogen donor like γ-terpinene also represent modern, catalyst-free alternatives for this selective transformation. rsc.orgacs.org

The formation of azo linkages directly from this compound is less common. Typically, azo compounds are formed by the coupling of a diazonium salt with an electron-rich aromatic partner. This would require the initial reduction of the nitro group to an amine, followed by diazotization and subsequent coupling.

Table 1: Selected Methods for the Reduction of Nitroarenes to N-Arylhydroxylamines

| Method | Catalyst/Reagent | Additives/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/SiO₂ | H₂ (1 bar), Triethylamine, DMSO | High selectivity by inhibiting over-reduction. | rsc.org |

| Chemical Reduction | NH₃BH₃ | Ag/MTA catalyst | Chemoselective reduction to hydroxylamine. | nih.gov |

| Photochemical Reduction | γ-terpinene (H-donor) | 413 nm LED irradiation, room temp. | Catalyst- and additive-free. | rsc.org |

| Electrochemical Reduction | CNT cathode | H-cell setup, Pd/C for H₂ activation | Separates H₂ activation and substrate reduction, preventing hydrogenation of other groups. | acs.org |

Reactions of the Methoxy Group

The methoxy group at the C4 position is an aryl alkyl ether and can undergo reactions typical for this functional group, primarily involving the cleavage of the oxygen-carbon bond or oxidation.

The conversion of the C4-methoxy group to a hydroxyl group (O-demethylation) is a synthetically useful transformation. This can be achieved through several methods.

Chemoselective Demethylation: Reagents have been developed for the specific demethylation of methoxypyridines. For example, treatment with L-selectride in a solvent like THF at reflux has been shown to effectively demethylate 4-methoxypyridine (B45360) to 4-hydroxypyridine (B47283) in good yield. elsevierpure.com This method demonstrates chemoselectivity, as it does not affect other aromatic ethers like anisole (B1667542) under the same conditions. elsevierpure.com

Oxidative Demethylation: Enzymatic systems, such as vanillyl-alcohol oxidase, can catalyze the oxidative demethylation of phenolic methyl ethers. semanticscholar.org In human metabolism, cytochrome P450 enzymes are known to preferentially catalyze the O-demethylation of methoxyflavones over ring oxidation. nih.gov While not a standard laboratory method, these examples highlight the inherent reactivity of the methoxy group towards oxidative cleavage to form a hydroxyl group.

Further oxidation of the resulting hydroxyl group to a carbonyl (pyridinone) or its subsequent cleavage to a carboxylic acid would require different sets of oxidizing agents and conditions, and is not a direct transformation from the methoxy group itself.

The cleavage of the methyl-oxygen bond of the 4-methoxy group is a standard reaction for aryl methyl ethers. This is typically accomplished using strong protic acids or Lewis acids.

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers under mild conditions. gvsu.eduresearchgate.net The reaction mechanism initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2-like pathway, which cleaves the C-O bond to produce methyl bromide and a borate (B1201080) intermediate that yields the corresponding 4-hydroxypyridine upon aqueous workup. gvsu.edu

Strong Acid-Mediated Cleavage: Strong hydrogen halides, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), are also effective for ether cleavage, though they often require more forcing conditions like elevated temperatures. nih.gov The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (methanol). A halide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to yield methyl halide and the 4-hydroxypyridine product. nih.gov

Table 2: Reagents for Ether Cleavage of the 4-Methoxy Group

| Reagent | Type | Typical Conditions | Mechanism | Reference |

|---|---|---|---|---|

| BBr₃ | Lewis Acid | Dichloromethane, -78 °C to r.t. | Formation of ether-boron adduct, followed by Sₙ2 attack of bromide. | gvsu.eduresearchgate.net |

| HI or HBr | Strong Protic Acid | Aqueous solution, reflux | Protonation of ether oxygen, followed by Sₙ2 attack of halide. | nih.gov |

| L-selectride | Nucleophilic Hydride | THF, reflux | Chemoselective nucleophilic demethylation. | elsevierpure.com |

Cross-Coupling Reactions

The chlorine atom at the C2 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The C2 position of pyridines is generally activated towards such reactions.

These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the 2-chloro group with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming biaryl or aryl-vinyl bonds. For electron-deficient chloroheterocycles like 2-chloro-5-nitropyridine, catalysts with electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often highly effective. nih.gov The use of pre-catalysts can also improve reaction efficiency and reproducibility. nih.gov The reaction is tolerant of many functional groups, although the strong electron-withdrawing nitro group can influence catalyst activity and substrate stability. rug.nl

Heck Reaction: The Heck reaction involves the coupling of the 2-chloro group with an alkene to form a substituted alkene. This reaction also requires a palladium catalyst and a base. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions.

Stille Coupling: The Stille reaction couples the 2-chloro group with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. The reaction is catalyzed by palladium complexes, often with phosphine ligands. acs.orgmdpi.com Despite its utility, the toxicity of the tin byproducts is a significant drawback. organic-chemistry.org The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) or Pd(II) source + Phosphine Ligand (e.g., SPhos, XPhos) + Base (e.g., K₃PO₄) | Forms C-C bonds; tolerant of many functional groups; non-toxic boron byproducts. | nih.govharvard.edu |

| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand + Base (e.g., Et₃N) | Forms C-C bonds (substituted alkenes); can be performed intramolecularly. | [ ] |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ or other Pd(0) source | Forms C-C bonds; high functional group tolerance; toxic tin byproducts. | organic-chemistry.orgwikipedia.orgacs.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the reaction of the 2-chloro group with a primary or secondary amine to form the corresponding 2-amino-4-methoxy-5-nitropyridine (B1505263) derivative. This reaction has become a premier method for synthesizing aryl amines. organic-chemistry.org

The reaction requires a palladium source, a suitable phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields and broad substrate scope. Bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos, XPhos) or ferrocenyl-based ligands are often employed. organic-chemistry.org The reaction conditions are generally mild, but the presence of the nitro group may require careful optimization to avoid side reactions. The amination of chloropyridines is a well-documented process, and modern catalysts show high efficiency for these substrates. researchgate.net

Table 4: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor, forms the active Pd(0) species. | organic-chemistry.org |

| Ligand | XPhos, SPhos, RuPhos, MorDalPhos | Stabilizes the Pd catalyst and facilitates oxidative addition and reductive elimination. | organic-chemistry.orgresearchgate.net |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. | organic-chemistry.org |

| Amine | Primary or secondary alkyl/aryl amines, N-H heterocycles | Nitrogen source for the C-N bond formation. | organic-chemistry.org |

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) on pyridine is inherently more challenging than on benzene (B151609). The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect that deactivates the entire ring towards attack by electrophiles. youtube.com

Nitro Group (-NO₂): This is a powerful deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). openstax.orgmasterorganicchemistry.com This significantly reduces the ring's nucleophilicity. The deactivating nature of the nitro group makes the ring more than 10 million times less reactive than benzene in nitration reactions. openstax.org

Chloro Group (-Cl): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R). openstax.orgmasterorganicchemistry.com Therefore, the chlorine atom further deactivates the pyridine ring.

The combined influence of these substituents results in a highly electron-deficient aromatic system that is strongly deactivated towards electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| -NO₂ (Nitro) | Strongly deactivating (-I) | Strongly deactivating (-R) | Strong Deactivator |

| -Cl (Chloro) | Deactivating (-I) | Weakly activating (+R) | Deactivator |

| -OCH₃ (Methoxy) | Deactivating (-I) | Strongly activating (+R) | Activator |

This table summarizes the general electronic effects of the substituents present on the this compound ring.

Direct nitration of pyridine and its derivatives is notoriously difficult and often requires harsh reaction conditions, which can lead to low yields and ring oxidation. acs.orgquora.com Several factors contribute to this challenge:

Inherent Electron Deficiency: The pyridine ring is already electron-poor compared to benzene, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com

Protonation under Acidic Conditions: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The basic nitrogen atom of the pyridine ring is readily protonated in this strongly acidic medium, forming a pyridinium (B92312) ion. rsc.org

Enhanced Deactivation of Pyridinium Ion: The positive charge on the nitrogen atom of the pyridinium ion drastically increases its electron-withdrawing nature, further deactivating the ring system to a level where electrophilic attack is extremely unfavorable. rsc.orgquora.com

For this compound, these challenges are compounded by the pre-existing deactivating nitro and chloro groups. Attempting a direct electrophilic substitution, such as further nitration, would be exceptionally challenging and likely unsuccessful under standard conditions. acs.org

To overcome the low reactivity of the pyridine ring in EAS, indirect methods are often employed. The most common strategy is the formation of a pyridine N-oxide. wikipedia.org

The oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ring significantly. The N-oxide group is capable of donating electron density into the ring via resonance, which activates the C2 (ortho) and C4 (para) positions towards electrophilic attack. quora.comwikipedia.org This approach suppresses unwanted reactions at the nitrogen atom and facilitates substitution on the ring itself. wikipedia.org

The general procedure involves:

Oxidation: The parent pyridine derivative is oxidized to the corresponding N-oxide, often using reagents like peroxy acids. wikipedia.org

Electrophilic Substitution: The activated N-oxide is then subjected to the desired electrophilic substitution reaction. For instance, nitration of pyridine-N-oxide yields the 4-nitro derivative.

Deoxygenation: The N-oxide group can be subsequently removed by a deoxygenation step, for example, using phosphorus trichloride (B1173362) or zinc dust, to restore the pyridine ring. wikipedia.org

This N-oxide strategy provides a powerful route for the functionalization of electron-poor pyridine rings that would otherwise be unreactive. scripps.eduresearchgate.net

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, particularly nitroarenes. organic-chemistry.org It allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group, to the electron-deficient ring, followed by a base-induced β-elimination. acs.orgnih.gov

The presence of the strongly electron-withdrawing nitro group makes this compound an excellent substrate for VNS reactions. The nitro group activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer-type adduct that is formed. organic-chemistry.orgacs.org

The general mechanism proceeds as follows:

Addition: A nucleophile (carbanion) containing a leaving group (e.g., Cl, OPh, SO₂Ph) on its α-carbon attacks an electron-deficient carbon position on the nitropyridine ring (typically ortho or para to the nitro group). nih.gov

Formation of Adduct: This addition forms a negatively charged σ-adduct (Meisenheimer complex).

Elimination: A base abstracts a proton from the carbon where the nucleophile attached. This is followed by the elimination of the leaving group from the nucleophile's side chain, leading to rearomatization and the formation of the substituted product. acs.orgnih.gov

VNS reactions have been successfully applied to various nitropyridines to introduce alkyl, amino, and other functional groups. acs.orgrsc.org For this compound, VNS would be expected to occur at the C6 position, which is ortho to the activating nitro group.

Other Reactions

Dearomatization reactions are valuable transformations that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures. nih.govnih.gov However, these reactions are thermodynamically unfavorable due to the loss of aromatic stabilization energy. nih.gov

For pyridine derivatives, nucleophilic dearomatization is a common strategy, but it typically requires activation of the pyridine ring to make it sufficiently electrophilic for a nucleophile to attack. mdpi.comresearchgate.net The inherent challenge lies in the low reactivity of the neutral heteroaromatic substrate. nih.gov

Common methods for activating pyridines for dearomatization include:

N-Alkylation or N-Acylation: Reaction of the pyridine nitrogen with an electrophile (like an alkyl halide or acyl chloride) forms a pyridinium salt. mdpi.comresearchgate.net This salt is much more electrophilic and susceptible to nucleophilic attack at the C2 or C4 positions, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.com

Given its electron-deficient nature, this compound would require such activation to undergo nucleophilic dearomatization. Once activated as a pyridinium salt, it could react with various nucleophiles, such as organometallic reagents or enolates, to yield functionalized dihydropyridine structures. mdpi.com

Radical Reactions (e.g., Minisci Reaction)

While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the established principles of radical aromatic substitution on electron-deficient heterocyclic systems, most notably the Minisci reaction. wikipedia.org The electronic properties of the substituents on the pyridine ring are critical in determining the outcome of such reactions.

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic heterocycle, typically under acidic conditions to protonate the heteroaromatic ring and enhance its electrophilicity. wikipedia.org The reaction is a powerful tool for the C-H functionalization of heterocycles, allowing for the introduction of alkyl groups. wikipedia.org

In the case of this compound, the pyridine ring is rendered significantly electron-deficient by the strong electron-withdrawing effects of the nitro group at the C5 position and the chloro group at the C2 position. This deactivation makes the compound a suitable candidate for radical substitution reactions like the Minisci reaction. The methoxy group at the C4 position, being an electron-donating group, will also influence the regioselectivity of the radical attack.

The regioselectivity of the Minisci reaction on substituted pyridines is governed by a combination of electronic and steric factors. The radical attack generally occurs at the positions ortho and para to the nitrogen atom (C2, C4, and C6) due to the enhanced electrophilicity of these sites in the protonated pyridine ring. For this compound, the C2 position is already substituted. Therefore, radical attack would be anticipated to occur at the C6 and possibly the C3 positions. The strong activating effect of the nitro group would direct the incoming radical to the positions ortho and para to it. However, the C4 position is occupied by a methoxy group, and the C6 position is ortho to the nitro group, making it a likely site for radical attack. The C3 position is also a possibility, being ortho to both the methoxy and nitro groups. The precise outcome would depend on the specific radical used and the reaction conditions.

While no direct examples for this compound are available, data from related substituted nitropyridines can provide insights into the expected reactivity. For instance, radical alkylations on various nitropyridines have been reported, demonstrating the feasibility of such transformations.

Table 1: Examples of Radical Alkylation on Substituted Pyridines (for illustrative purposes)

| Pyridine Substrate | Radical Source | Reagents and Conditions | Product(s) | Yield (%) |

| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-butylpyridine | - |

| 2-Chloropyridine (B119429) | Ethyl 4-bromobutyrate | NiBr₂·diglyme, bathophenanthroline, Zn, DMF | 2-(4-ethoxycarbonylbutyl)pyridine | - |

| 2-Methyl-3,5-dinitropyridine | 4-methoxybenzaldehyde | K₂CO₃, DMF, heat | 2-(2-(4-methoxyphenyl)vinyl)-3,5-dinitropyridine | High |

Note: The data in this table is based on reactions of related pyridine compounds and is intended to illustrate the general nature of radical alkylation reactions. Specific yields for the reaction with pyridine and 2-chloropyridine were not provided in the cited general descriptions.

Computational and Mechanistic Studies of 2 Chloro 4 Methoxy 5 Nitropyridine

Theoretical Calculation Methods

A variety of computational methods are employed to model the behavior of 2-Chloro-4-methoxy-5-nitropyridine at the atomic level. These methods allow for the prediction of geometric, electronic, and thermodynamic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study substituted pyridine (B92270) systems. researchgate.net This method calculates the electronic structure of molecules to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net For molecules like this compound, DFT calculations, often using basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular parameters. researchgate.netanalis.com.mynih.gov

In studies of related compounds like 2-chloro-6-methoxy-3-nitropyridine, DFT calculations have been used to determine optimized structural parameters and vibrational frequencies. researchgate.net These studies provide a reliable framework for understanding the molecule's ground state. researchgate.net The calculated vibrational spectra are often scaled by a factor to improve agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.gov DFT analyses of analogous systems also reveal how substituents perturb the aromatic character of the ring.

Table 1: Representative DFT Calculation Parameters for Substituted Pyridines

| Parameter | Typical Method/Basis Set | Application | Reference |

| Geometry Optimization | B3LYP/6-31+G(d,p) | Predicts bond lengths, bond angles, and dihedral angles. | researchgate.net |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Assigns fundamental vibrational modes observed in IR/Raman spectra. | researchgate.netanalis.com.my |

| Electronic Properties | TD-DFT | Calculates electronic absorption spectra (UV-Vis). | nih.gov |

| NMR Chemical Shifts | GIAO Method | Predicts 1H and 13C NMR chemical shifts. | researchgate.net |

This table is illustrative of methods used for similar compounds and is not based on a direct study of this compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prevalent in the literature, this technique is widely applied to similar and related chemical systems. For instance, in studies of complex nitrobenzamide derivatives, MD simulations have been used to validate the stability of ligand-protein complexes derived from molecular docking studies. nih.gov Such simulations can confirm that a molecule remains stably bound within the active site of a biological target, providing insights into its potential mechanism of action. nih.gov

Electronic Structure Analysis

The arrangement and energy of electrons within the molecule dictate its reactivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and chloro groups creates a unique electronic landscape.

The substituents on the pyridine ring have profound and often competing effects on the molecule's electron density.

Nitro Group (-NO₂): This group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). viu.ca The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the aromatic ring. minia.edu.eg This effect reduces the π-electron density, particularly at the positions ortho and para to its substitution.

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I). viu.caminia.edu.eg However, the lone pairs of electrons on the oxygen can be donated to the aromatic ring through a powerful resonance effect (+M). minia.edu.eg This resonance donation typically dominates, increasing the electron density at the ortho and para positions.

Chlorine (-Cl): Chlorine acts as an electron-withdrawing group primarily through its inductive effect (-I), while its resonance donation (+M) is weak.

In this compound, these effects combine to create a highly polarized π-system. The strong electron-withdrawing nitro group at position 5 and the chloro group at position 2 deactivate the ring towards electrophilic attack. Conversely, the electron-donating methoxy group at position 4 activates the ring, but its influence is countered by the adjacent nitro group. This electronic push-pull system is key to the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical for predicting reaction outcomes. youtube.comimperial.ac.uk

HOMO: The HOMO is the highest energy orbital containing electrons and characterizes the molecule's ability to act as a nucleophile or electron donor. youtube.com In substituted pyridines, the electron-donating groups, like the methoxy group, will raise the energy of the HOMO and influence its location on the ring.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com Strong electron-withdrawing groups, such as the nitro group, significantly lower the energy of the LUMO and localize it, making the molecule more susceptible to nucleophilic attack. mdpi.com

For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the methoxy group, while the LUMO will be largely localized on the pyridine ring with substantial influence from the electron-deficient centers created by the nitro and chloro groups. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov DFT calculations on similar molecules have been used to determine this energy gap and visualize the orbital distributions. researchgate.netnih.gov

Table 2: Predicted FMO Characteristics of this compound

| Orbital | Primary Influencing Substituent(s) | Predicted Effect | Consequence for Reactivity |

| HOMO | Methoxy (-OCH₃) | Raises orbital energy | Determines sites for electrophilic attack |

| LUMO | Nitro (-NO₂), Chlorine (-Cl) | Lowers orbital energy | Determines sites for nucleophilic attack |

This table is based on general principles of FMO theory and studies of analogous compounds.

Reaction Mechanism Elucidation

Computational studies are instrumental in elucidating potential reaction mechanisms. For this compound, the electronic structure suggests a high reactivity towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the chloro leaving group, activates the pyridine ring for attack by nucleophiles. The most likely positions for nucleophilic attack are the carbon atoms bearing the chloro group (C2) and the nitro group (C5).

In related chloro-nitropyridine systems, reactions with bases have been shown to proceed via complex mechanisms, such as the SN(ANRORC) mechanism, which involves an Addition of the Nucleophile, Ring Opening, and Ring Closing sequence. researchgate.netnih.gov Furthermore, the degradation of related compounds like 2-chloro-4-nitroaniline (B86195) has been shown to involve monooxygenase-mediated reactions where the nitro group is reductively removed or the ring is hydroxylated. plos.org These established pathways for similar molecules provide a strong basis for predicting the reaction mechanisms of this compound in various chemical environments.

SNAr Pathways and Intermediate Stabilization (Meisenheimer Adducts)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyridines activated by electron-withdrawing groups, such as the nitro group in this compound. The reaction generally proceeds through a stepwise mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer adduct or Meisenheimer complex.

The SNAr process is well-documented as a stepwise mechanism (SNArstpw). researchgate.net The initial step involves the nucleophilic attack on the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a zwitterionic Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring and the electron-withdrawing nitro group.

For a general SNAr reaction, two subsequent pathways are considered for the decomposition of the Meisenheimer complex:

Path (k2): Expulsion of the leaving group (LG) followed by a rapid proton loss to yield the final product. researchgate.net

Path (k3): Base-catalyzed deprotonation of the zwitterionic complex, which then loses the leaving group to form the product. researchgate.net

Nitration Mechanisms (e.g., Sigmatropic Shift)

The introduction of a nitro group onto a pyridine ring is a key synthetic step. While direct nitration of pyridine itself is often challenging, substituted pyridines can undergo nitration under specific conditions. The mechanism of nitration of pyridine compounds can be complex and may involve rearrangements.

One notable mechanism involves a sigmatropic rearrangement. wikipedia.org A sigmatropic reaction is a pericyclic process where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.org In the context of pyridine nitration, a wikipedia.orgnih.gov sigmatropic shift of a nitro group has been proposed. rsc.org

The reaction of pyridine compounds with dinitrogen pentoxide (N2O5) can initially form an N-nitropyridinium species. Subsequent reaction with a nucleophile can lead to the formation of unstable dihydropyridine (B1217469) intermediates. rsc.org These intermediates can then rearrange to give the final nitrated pyridine product. Studies on various pyridine derivatives have provided evidence supporting a wikipedia.orgnih.gov sigmatropic shift of the NO2 group, as opposed to a mechanism involving the formation of an ion pair. rsc.org The rate of this rearrangement is not significantly affected by the polarity of the reaction medium. rsc.org

Sigmatropic rearrangements are generally uncatalyzed, although Lewis acid catalysis can be possible. wikipedia.org The classification of a sigmatropic shift is given by an order term [i,j], which describes the migration of a σ-bond. wikipedia.org For instance, a wikipedia.orgnih.gov shift involves the movement of a substituent across a 5-atom π-system. wikipedia.org

Solvent Effects and Catalysis

The solvent plays a critical role in the outcome of chemical reactions, including the SNAr reactions of this compound. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence reaction rates and even the reaction mechanism.

In SNAr reactions, the rate constants can be correlated with macroscopic solvent parameters like the Dimroth-Reichardt parameter, ET(30). researchgate.net Studies on similar systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with arylthiolates, have been conducted to understand these effects. researchgate.net

For reactions proceeding through a Meisenheimer complex, solvents capable of hydrogen bonding can stabilize the charged intermediate, thereby affecting the reaction rate. In some cases, the solvent can influence which step of the reaction is rate-determining. For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, hydrogen-bond donor solvents can assist the departure of the leaving group, making the formation of the intermediate the rate-limiting step. rsc.org

The presence of a catalyst can also alter the reaction pathway. While true sigmatropic reactions are often uncatalyzed, transition-metal catalysts can be employed in analogous reactions. wikipedia.org In the context of SNAr reactions, base catalysis is a common phenomenon where a base facilitates the deprotonation of the Meisenheimer complex, accelerating the reaction. researchgate.netrsc.org The ratio of the rate constant for the base-catalyzed pathway (k3) to the uncatalyzed pathway (k2) can be used to quantify the extent of base catalysis. rsc.org

Advanced Synthetic Applications and Derivatization

Synthesis of Complex Heterocyclic Systems

The reactivity of 2-chloro-4-methoxy-5-nitropyridine is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Fused Ring Systems (e.g., Imidazopyridines, Thienopyridines)

Imidazopyridines:

The synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with significant biological activities, can be envisioned starting from this compound. While direct examples using this specific isomer are not extensively documented, analogous syntheses with related nitropyridines provide a clear blueprint. For instance, the synthesis of novel imidazo[4,5-b]pyridine derivatives has been successfully achieved starting from 2-methoxy-6-chloro-3-nitropyridine. researchgate.net This process typically involves a nucleophilic substitution of the chloro group with an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with an appropriate reagent to form the imidazole (B134444) ring.

A plausible synthetic route to imidazopyridines from this compound would likely follow a similar sequence:

Nucleophilic Aromatic Substitution (SNA_r_): Reaction with a primary amine would displace the chlorine at the C2 position. The electron-withdrawing nitro group at C5 facilitates this reaction.

Nitro Group Reduction: The resulting N-substituted 4-methoxy-5-nitropyridin-2-amine would then undergo reduction of the nitro group to an amino group, yielding a diamine intermediate.

Cyclization: Treatment of the diamine with a suitable one-carbon synthon, such as an aldehyde or orthoformate, would lead to the formation of the fused imidazole ring, yielding the corresponding imidazo[4,5-b]pyridine.

| Step | Reaction Type | Reactants | Product | Key Considerations |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | This compound, Primary Amine (R-NH₂) | N-R-4-methoxy-5-nitropyridin-2-amine | The choice of amine and reaction conditions (solvent, temperature) can influence the reaction rate and yield. |

| 2 | Nitro Reduction | N-R-4-methoxy-5-nitropyridin-2-amine, Reducing Agent (e.g., SnCl₂, H₂/Pd-C) | N²-R-4-methoxypyridine-2,5-diamine | The choice of reducing agent is crucial to selectively reduce the nitro group without affecting other functionalities. |

| 3 | Cyclization | N²-R-4-methoxypyridine-2,5-diamine, One-carbon synthon (e.g., R'-CHO, HC(OEt)₃) | Substituted Imidazo[4,5-b]pyridine | The nature of the one-carbon synthon determines the substituent at the 2-position of the resulting imidazopyridine ring. |

Thienopyridines:

The construction of the thienopyridine core, another important heterocyclic motif, can also be approached using this compound as a starting material. The synthesis of thienopyridines often involves the reaction of a substituted pyridine (B92270) with a reagent containing a sulfur atom and a suitable functional group for cyclization. abertay.ac.ukscispace.com

A general strategy could involve the reaction of this compound with a sulfur nucleophile, such as a mercaptoacetate (B1236969) derivative. The subsequent steps would involve intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core. The presence of the activating nitro group is expected to facilitate the initial nucleophilic substitution. abertay.ac.uk

Polycyclic Heterocycles

While specific examples of the synthesis of polycyclic heterocycles from this compound are not prominent in the surveyed literature, its potential as a precursor is evident. The functional groups present on the molecule allow for a variety of subsequent transformations. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form additional rings. The methoxy (B1213986) group can potentially be demethylated to a hydroxyl group, providing another site for functionalization or cyclization. The chlorine atom can be replaced by various nucleophiles, introducing functionalities that can be used to build up more complex polycyclic structures.

Preparation of Functionalized Pyridines for Specific Applications

Beyond the synthesis of fused systems, this compound serves as a valuable starting material for the preparation of highly functionalized pyridine derivatives with potential applications in various fields of chemistry.

Chiral Synthesis and Asymmetric Transformations

The application of this compound in chiral synthesis and asymmetric transformations is an area that remains largely unexplored based on available literature. However, the potential exists to introduce chirality through several synthetic strategies. For example, nucleophilic substitution of the chloride with a chiral amine would lead to a chiral derivative. Alternatively, if one of the substituents on the pyridine ring is modified to a prochiral center, subsequent asymmetric reactions could be employed to introduce stereocenters. The development of catalytic asymmetric methods for the functionalization of such electron-deficient pyridines would be a significant advancement.

Directed Ortho Metalation in Pyridine Chemistry

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cawikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, the methoxy group at the C4 position could potentially act as a directing group. However, the strong electron-withdrawing nature of the nitro group significantly increases the acidity of the proton at the C6 position, making it susceptible to deprotonation even without a strong directing group.

Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are pivotal in confirming the molecular structure of 2-Chloro-4-methoxy-5-nitropyridine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOE)

Similarly, the ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the molecule. The carbon atoms directly attached to the electronegative chlorine, nitrogen, and oxygen atoms would exhibit characteristic downfield shifts.

Nuclear Overhauser Effect (NOE) spectroscopy could be employed to establish through-space proximity between protons. For instance, NOE correlations would be expected between the methoxy (B1213986) protons and the aromatic proton at position 3 of the pyridine (B92270) ring, confirming their spatial relationship.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum would be characterized by absorption bands corresponding to the nitro (NO₂), methoxy (O-CH₃), and chloro (C-Cl) functional groups, as well as the aromatic pyridine ring.

Table 1: Expected Infrared Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | 1550-1510 |

| Symmetric NO₂ Stretch | 1355-1315 |

| Aromatic C=C and C=N Stretch | 1600-1400 |

| C-O-C Stretch (Methoxy) | 1250-1000 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula of C₆H₅ClN₂O₃. The predicted monoisotopic mass is 187.9989 Da. uni.lu The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing losses of characteristic fragments such as the nitro and methoxy groups.

Table 2: Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z |

| [M+H]⁺ | 189.0061 |

| [M+Na]⁺ | 210.9880 |

| [M-H]⁻ | 186.9916 |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like this compound. Commercial suppliers indicate a purity of ≥ 95% as determined by HPLC. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A suitable GC method would likely employ a capillary column with a polar stationary phase to effectively separate the analyte from potential impurities. The oven temperature would be programmed to ramp up to ensure the elution of the compound. For the analysis of related nitropyridine derivatives, derivatization techniques are sometimes employed to enhance volatility and improve chromatographic performance. nih.govnih.gov

Crystallography (X-ray Diffraction)

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound, including detailed tables of crystallographic data such as unit cell dimensions, space group, and atomic coordinates, is not publicly available. The PubChem database entry for this compound also indicates that no literature data is currently available. uni.lu

While direct experimental data for this compound is absent, analysis of structurally similar compounds can offer insights into its expected crystallographic features. For instance, challenges in resolving crystal structures of related halogenated nitropyridine derivatives can arise from issues like low crystal quality or twinning.